![molecular formula C16H19N3O4 B6636039 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile, also known as DBO-PRO-001, is a small molecule inhibitor that has shown potential in cancer treatment. The compound belongs to the family of piperazine derivatives and has a molecular weight of 414.47 g/mol.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile involves the inhibition of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction is essential for the activation of STAT3, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. The compound has also been reported to reduce tumor growth in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile is its specificity towards the STAT3 signaling pathway, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
Further research is needed to optimize the pharmacokinetic properties of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile and to evaluate its safety and efficacy in clinical trials. Other potential applications of the compound, such as in the treatment of inflammatory diseases, should also be explored. The development of more potent and selective inhibitors targeting the STAT3 pathway is also an area of interest.
Synthesis Methods
The synthesis of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile involves a multi-step process that includes the reaction of 3,4-Dimethoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with ethyl cyanoacetate. The final product is obtained through a series of purification steps.
Scientific Research Applications
The potential of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile as an anticancer agent has been extensively studied in preclinical models. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile has also demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-13-4-3-12(11-14(13)23-2)16(21)19-9-7-18(8-10-19)15(20)5-6-17/h3-4,11H,5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRIIPRRMZICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.